

Thermal Stability and Degradation of Solvent Orange 45: A Technical Guide

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Compound of Interest

Compound Name: Solvent Orange 45

Cat. No.: B1143906

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Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. **Solvent Orange 45** (CAS No. 13011-62-6), a metal complex azo dye. Due to the limited availability of specific, publicly accessible quantitative thermal analysis data for this compound, this guide synthesizes known general stability information with established analytical methodologies and theoretical degradation pathways based on structurally related azo dyes. It offers detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and proposes a likely thermal degradation mechanism. This document is intended to equip researchers with the foundational knowledge and procedural framework to assess the thermal properties of **Solvent Orange 45**.

Introduction to the Thermal Properties of Solvent Orange 45

Solvent Orange 45 is a solvent-soluble dye characterized by a single azo group (-N=N-) and the formation of a cobalt complex.^[1] The thermal stability of such dyes is a critical parameter, influencing their application in various industrial processes, including inks, plastics, and coatings, where they may be subjected to elevated temperatures.^[2] Generally, the degradation

of azo dyes is initiated by the cleavage of the azo bond, which is the most thermally labile part of the molecule, often leading to the formation of aromatic amines.

While specific decomposition onset temperatures from TGA or endothermic/exothermic peaks from DSC for **Solvent Orange 45** are not readily available in published literature, several sources provide a general indication of its heat resistance.

General Thermal and Physicochemical Properties

The available data on the thermal and physical properties of **Solvent Orange 45** are summarized below. It is consistently reported to be stable up to at least 180°C.

Property	Value	Source(s)
Heat Resistance	Stable up to 180°C; 180°C min; 200°C min	[3][4]
Chemical Stability	Stable under normal temperatures and pressures	[5]
Boiling Point	554.3°C at 760 mmHg	[6]
Flash Point	289.1°C	
Decomposition Temperature	No specific data available; hazardous decomposition products (irritating and toxic fumes and gases) are generated during a fire.	[5]
Molecular Formula	C ₁₆ H ₁₄ N ₄ O ₅ (for the single azo dye ligand)	[1][4]
Molecular Structure	Single azo class; cobalt complex (1 mol cobalt to 2 moles of the single azo dye)	[1][4]

Experimental Protocols for Thermal Analysis

The following sections outline generalized experimental protocols for TGA and DSC, which can be adapted for the specific analysis of **Solvent Orange 45**. These protocols are based on standard methodologies for organic compounds and dyes.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.

Parameter	Description
Sample Preparation	Accurately weigh 3-10 mg of Solvent Orange 45 powder into an inert TGA pan (e.g., alumina or platinum).
Instrument	A calibrated thermogravimetric analyzer.
Atmosphere	Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Temperature Program	Equilibrate at 30°C. Ramp up to 600°C at a heating rate of 10°C/min.
Data Analysis	Record the mass loss as a function of temperature. Determine the onset of decomposition (T_{onset}) and the temperature of maximum rate of mass loss (T_{max}).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition.

Parameter	Description
Sample Preparation	Accurately weigh 2-10 mg of Solvent Orange 45 powder into a hermetically sealed aluminum DSC pan.
Instrument	A calibrated differential scanning calorimeter.
Reference	An empty, hermetically sealed aluminum pan.
Atmosphere	Nitrogen at a flow rate of 20-50 mL/min.
Temperature Program	Equilibrate at 30°C. Ramp up to a temperature just below the onset of decomposition determined by TGA (e.g., 300°C) at a heating rate of 10°C/min.
Data Analysis	Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Proposed Thermal Degradation Pathway

In the absence of specific experimental data on the degradation products of **Solvent Orange 45**, a probable degradation pathway can be proposed based on its chemical structure and the known thermal behavior of azo dyes. The primary degradation event is expected to be the homolytic cleavage of the azo bond (-N=N-).

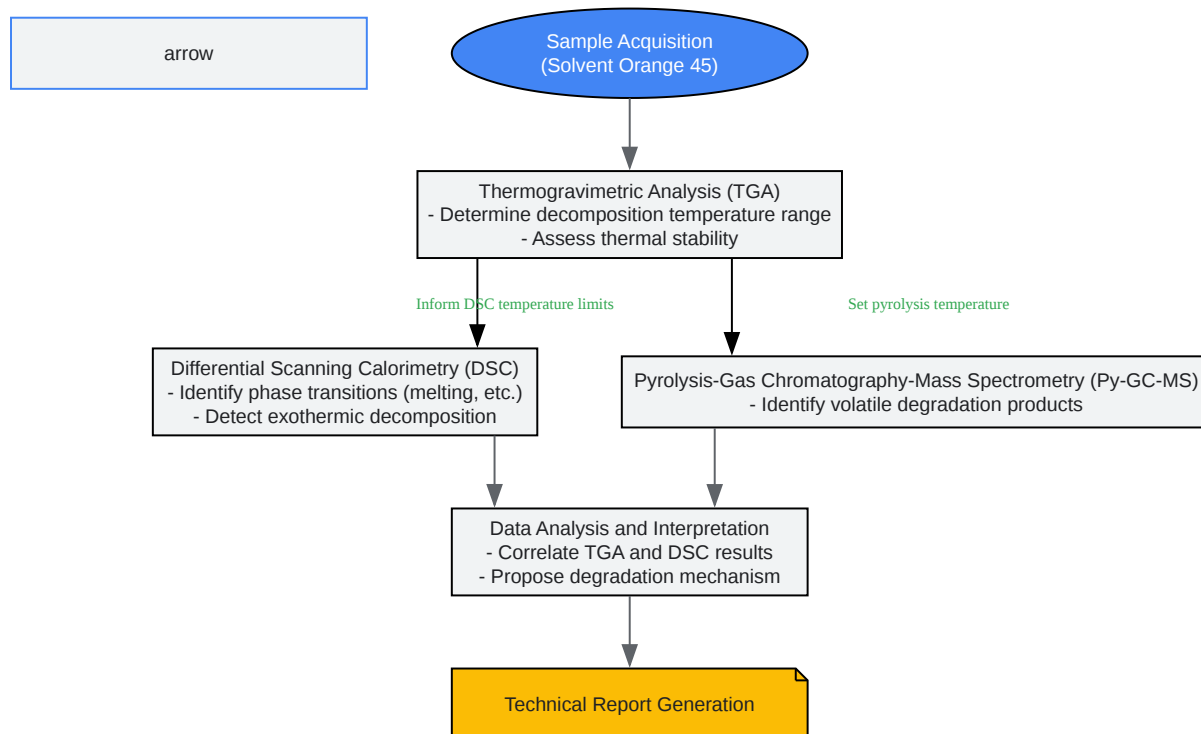
The manufacturing process of **Solvent Orange 45** involves the diazotization of 2-amino-4-nitrophenol and its coupling with 3-oxo-N-phenylbutanamide, followed by complexation with cobalt.^{[1][4]} Thermal degradation would likely reverse a similar process, with the azo linkage being the weak point.

Caption: Proposed thermal degradation pathway for **Solvent Orange 45**.

Experimental and Analytical Workflow

A systematic approach is necessary for the comprehensive thermal analysis of a compound like **Solvent Orange 45**. The following workflow outlines the key steps from initial

characterization to the identification of degradation products.



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Caption: General experimental workflow for thermal analysis.

Conclusion

While specific quantitative data on the thermal decomposition of **Solvent Orange 45** is not widely published, its general heat resistance up to 180-200°C is established. For applications requiring higher temperature stability or for a more detailed understanding of its degradation profile, the experimental protocols for TGA and DSC outlined in this guide provide a robust starting point. The proposed degradation pathway, centered on the cleavage of the azo bond, is consistent with the behavior of related azo dyes and suggests that the primary degradation products are likely to be aromatic amines derived from its precursor molecules. Further

investigation using techniques such as Pyrolysis-GC-MS is recommended for the definitive identification of these degradation products.

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